molecular formula C5H9O8P2-3 B14249829 [(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate CAS No. 252663-87-9

[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate

Cat. No.: B14249829
CAS No.: 252663-87-9
M. Wt: 259.07 g/mol
InChI Key: KIJIIIDYDGXWFJ-UHFFFAOYSA-K
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Description

[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C6H13O7P It is known for its unique structure, which includes a phosphoryl group bonded to a 3-methyl-4-oxobutoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate typically involves the reaction of 3-methyl-4-oxobutanol with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphite or phosphonate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methyl-4-oxobutoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

    D-myo-Inositol, 1,4,5-tris[bis[(1-oxobutoxy)methyl] phosphate]: This compound has a similar structure but with multiple phosphoryl groups attached to an inositol ring.

    Pyridoxal phosphate: Although structurally different, it shares the phosphoryl group and is involved in biochemical reactions as a coenzyme.

Uniqueness

[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

252663-87-9

Molecular Formula

C5H9O8P2-3

Molecular Weight

259.07 g/mol

IUPAC Name

[(3-methyl-4-oxobutoxy)-oxidophosphoryl] phosphate

InChI

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h4-5H,2-3H2,1H3,(H,10,11)(H2,7,8,9)/p-3

InChI Key

KIJIIIDYDGXWFJ-UHFFFAOYSA-K

Canonical SMILES

CC(CCOP(=O)([O-])OP(=O)([O-])[O-])C=O

Origin of Product

United States

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